![molecular formula C23H19F3N4O3S B6527878 N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-4-(trifluoromethyl)benzamide CAS No. 1019096-32-2](/img/structure/B6527878.png)
N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups including a pyrazole ring, a thiazole ring, a trifluoromethyl group, and a benzamide group. The presence of these functional groups suggests that the compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of the compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound is likely to undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the pyrazole and thiazole rings could potentially participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings could all influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
- JS-38 , the alternative name for this compound, exhibits antineoplastic properties. Studies in Wistar rats revealed that JS-38 promotes bone-marrow cell formation without negative effects on the bone marrow or gastrointestinal tract . This makes it a potential candidate for clinical cancer treatment.
- JS-38 undergoes a series of acetylation and glucuronation processes, leading to a metabolite with unique pharmacological properties. Researchers have identified a novel metabolic pathway involving acetylation and glucuronation in series .
- The synthesis and application of benzimidazole derivatives have been explored in various articles. While not directly related to JS-38, this context highlights the broader interest in compounds with benzimidazole nuclei .
- Inhibitors containing the dimethoxyphenyl group, similar to JS-38, have been investigated for their corrosion inhibition properties. Although not specifically JS-38, this area of research underscores the compound’s potential beyond oncology .
- Previous studies have examined JS-38’s preclinical pharmacokinetic parameters and absolute bioavailability. These findings support its consideration as an oral antineoplastic medicine .
- The compound 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, synthesized using a reductive cyclization method, shares structural similarities with JS-38. While not identical, this synthesis approach highlights the broader field of benzimidazole derivatives .
Antineoplastic Activity
Metabolic Pathways
Benzimidazole Derivatives
Corrosion Inhibition
Pharmacokinetics and Bioavailability
Chemical Synthesis
properties
IUPAC Name |
N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O3S/c1-13-10-20(28-21(31)14-4-7-16(8-5-14)23(24,25)26)30(29-13)22-27-17(12-34-22)15-6-9-18(32-2)19(11-15)33-3/h4-12H,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJERHQRKTHDWGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.